Lead stearate

Description

Properties

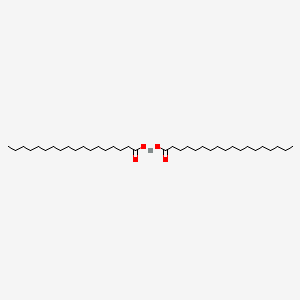

IUPAC Name |

lead(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLDLKMNUJERMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(C18H35O2)2, C36H70O4Pb | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029630 | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999), White solid with slight fatty odor; [CAMEO] | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 450 °F (USCG, 1999), Flash point > 450 °F | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 1072-35-1, 90459-52-2, 7428-48-0 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090459522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, lead(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TZ3NAEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Direct Reaction of Lead Oxide and Stearic Acid

The direct synthesis method, exemplified by CN103980107A, involves reacting yellow lead (PbO) with stearic acid in a 3:2 molar ratio. Key steps include:

-

Reactor Charging : PbO and stearic acid are heated to 100–120°C for 0.5–1 hour.

-

Promoter Addition : Water (0.2–2% of stearic acid mass) and accelerants (e.g., sodium hydroxide, potassium hydroxide) enhance salt formation.

-

Vacuum Dewatering : A vacuum pump removes moisture for 0.3–1.0 hours.

-

Product Formation : The dried product is tableted and packaged.

This method reduces wastewater by 70% compared to traditional techniques, achieving a yield of 98%.

Catalyzed Suspension Method

RU2533556C2 outlines a process using lead oxide, stearic acid, and acetic acid in aqueous suspension:

-

Suspension Preparation : Lead oxide and acetic acid form a stable suspension at 75–80°C.

-

Stearic Acid Integration : Solid stearic acid is added, followed by circulation for 60–90 minutes.

-

Emulsion Stabilization : The mixture is held at 75–80°C for 100–120 minutes until pH 4.0–6.0 is achieved.

-

Drying : Hot air (60–80°C) dries the filtered product.

This method emphasizes pH control and emulsion stability, critical for consistent product quality.

Catalysts and Reaction Accelerants

Catalysts markedly influence reaction kinetics and product purity. Sodium hydroxide and potassium hydroxide (0.2–2% of stearic acid mass) act as promoters in direct synthesis, reducing reaction times by 40%. In contrast, acetic acid in the suspension method lowers the activation energy, enabling reactions at milder temperatures. Comparative studies suggest alkaline promoters yield higher-purity this compound, whereas acidic catalysts simplify post-reaction filtration.

Process Optimization and Efficiency

Temperature and Time Parameters

Optimal reaction temperatures vary by method:

| Parameter | Direct Synthesis | Catalyzed Suspension |

|---|---|---|

| Temperature Range | 100–120°C | 75–80°C |

| Reaction Time | 0.5–4 hours | 2.5–3.5 hours |

| Yield | 95–98% | 85–90% |

Higher temperatures in direct synthesis accelerate stearate formation but risk product degradation beyond 120°C.

Waste Reduction Strategies

Vacuum dewatering in direct synthesis cuts water usage by 80%, while the suspension method’s closed-loop circulation minimizes acetic acid emissions.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

Direct synthesis excels in yield and environmental performance, whereas the suspension method offers simpler temperature control .

Chemical Reactions Analysis

Reaction of Stearic Acid with Lead(II) Oxide

The most common synthesis involves reacting stearic acid (C₁₇H₃₅COOH) with lead(II) oxide (PbO) in the presence of acetic acid as a catalyst :

-

Conditions : Temperatures between 60°C (aqueous medium) and 135°C (melting method) , with reaction times ranging from 45 minutes to 2 hours.

-

Catalysts : Acetic acid accelerates the reaction by protonating the oxide surface .

-

Yield : Up to 98% efficiency under optimized parameters (e.g., lead oxide particle size <74 μm, liquid-solid ratio of 4:1) .

Metathesis with Lead(II) Acetate

An alternative route employs sodium stearate and lead(II) acetate in an exchange reaction :

Thermal Decomposition

This compound decomposes at elevated temperatures, releasing toxic fumes :

Reactivity with Other Chemicals

This compound exhibits distinct behavior in the presence of specific reagents:

Hydrolysis

In aqueous alkaline conditions, partial hydrolysis occurs :

Reaction with Strong Oxidizers

This compound reacts violently with oxidizing agents (e.g., chlorates, nitrates), generating lead oxides and combustion products :

Compatibility with Polymers

Acts as a stabilizer in polyvinyl chloride (PVC) by scavenging HCl during degradation :

Reaction Kinetics and Optimization

Studies highlight critical parameters influencing synthesis efficiency:

Scientific Research Applications

PVC Processing

Lead stearate is widely utilized in the PVC industry due to its thermal stability and lubricating properties. It serves as a stabilizer during the processing of PVC, helping to prevent degradation at high temperatures.

| Application Area | Description |

|---|---|

| Cable Manufacturing | Used as a lubricant in cable insulation materials to enhance flexibility. |

| Calendering Operations | Improves the flow of PVC during calendering, leading to better sheet quality. |

| Extrusion | Acts as a processing aid to enhance the extrusion process efficiency. |

Lubrication

This compound functions as a lubricant in various applications due to its ability to reduce friction between surfaces. It is particularly useful in high-temperature environments.

- Di Basic this compound (DBLS) : A variant used extensively in lubrication, especially in high-temperature PVC processing, where it provides both stability and lubrication .

Toxicological Studies

Research has indicated that this compound exposure can lead to different toxicological effects compared to other lead compounds. Studies have shown that workers exposed to this compound exhibited higher plasma lead concentrations than those exposed to inorganic lead compounds, suggesting a unique bioavailability profile .

Conservation of Artworks

This compound has been identified as a contributor to the deterioration of oil paintings. Investigations into artworks have revealed that aggregates containing lead soaps, including this compound, can cause significant damage over time .

- Example : The analysis of The Anatomy Lesson of Dr. Nicolaes Tulp revealed the presence of lead soaps, prompting conservation efforts to mitigate damage caused by these compounds.

Biological Monitoring

A study conducted on workers at a lead stabilizer factory demonstrated that traditional biological monitoring parameters were inadequate for assessing the toxic effects of this compound exposure .

- Key Findings :

- Workers showed significantly higher plasma lead levels.

- Delta-aminolevulinic acid dehydratase (ALAD) activity was less depressed among this compound workers compared to those exposed to inorganic lead.

Mechanism of Action

Lead stearate exerts its effects primarily through its role as a stabilizer and lubricant. In PVC production, it helps in maintaining the stability of the polymer by preventing degradation during processing. The lead component can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their function. This compound’s mechanism of action also involves its ability to form a protective layer on surfaces, thereby reducing friction and wear .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below contrasts lead stearate with magnesium and lanthanum stearates, emphasizing structural and functional differences:

| Property | This compound | Magnesium Stearate | Lanthanum Stearate |

|---|---|---|---|

| Molecular Formula | Pb(C₁₈H₃₅O₂)₂ | Mg(C₁₈H₃₅O₂)₂ | La(C₁₈H₃₅O₂)₃ |

| Molecular Weight | 774.14 g/mol | 591.24 g/mol | 942.94 g/mol |

| Melting Point | 115.7°C | ~200°C (decomposes) | Disordered layered structure |

| Solubility | Slightly soluble in H₂O | Insoluble in H₂O | Dispersible in IRIS oil |

| Primary Applications | Propellants, stabilizers | Pharmaceutical lubricant | Lubricant additive |

| Toxicity | High (reproductive, aquatic) | Low (FDA-approved) | Limited data |

Sources :

This compound in Propellants

This compound enhances combustion efficiency in rocket propellants by reducing the thermal decomposition temperature of nitrocellulose (NC)/nitroglycerin (NG) blends by ~3.7°C . It also lowers mechanical sensitivity, increasing impact safety (H₅₀ +17.6 cm) and reducing friction explosion probability by 60% . However, its combustion byproducts raise environmental concerns due to lead toxicity .

Magnesium Stearate in Pharmaceuticals

Magnesium stearate is widely used as a lubricant in tablet manufacturing. Its pseudo-polymorphic properties and compatibility with active pharmaceutical ingredients (APIs) are critical; impurities like magnesium oxide can destabilize APIs . Despite its low toxicity, overuse can compromise tablet dissolution rates .

Lanthanum Stearate in Lubricants

Lanthanum stearate improves dispersion stability in industrial lubricants when modified with oleic acid. Its porous, layered structure enhances tribological performance, reducing wear and friction in mechanical systems . Toxicity data remain sparse, but its applications are less restricted compared to this compound.

Toxicological and Environmental Profiles

- Environmental regulations increasingly restrict its use due to bioaccumulation risks .

- Magnesium Stearate : Classified as safe by the FDA, though impurities may necessitate stringent quality control in pharmaceuticals .

- Lanthanum Stearate: Limited ecotoxicological data exist, but its niche applications pose fewer regulatory hurdles .

Market and Regulatory Landscape

- This compound : Market growth is constrained by environmental regulations and competition from alternatives like zinc or calcium stearates . Key producers include WSD Chemical and Pratham Metchem LLP .

- Magnesium Stearate : Dominates pharmaceutical markets, with production tied to API compatibility studies .

- Lanthanum Stearate : Emerging in specialty lubricants, though production scales remain small .

Biological Activity

Lead stearate, a compound formed from lead and stearic acid, is primarily used as a heat stabilizer in polyvinyl chloride (PVC) and as a lubricant in various applications. However, its biological activity, particularly regarding its toxicity and effects on human health, has raised significant concerns. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is classified as an organolead compound. Its unique structure allows for different interactions within biological systems compared to inorganic lead compounds. The toxicity of this compound is attributed to the release of lead ions in biological environments, which can interfere with various physiological processes.

Key Mechanisms of Action:

- Neurotoxicity: Lead exposure is known to affect neurological functions. Studies indicate that lead can disrupt neurotransmitter release and impair neuronal development.

- Immunotoxicity: Exposure to this compound may result in immunosuppression, affecting the body's ability to respond to infections. Research has shown alterations in immune cell populations among workers exposed to this compound .

- Enzyme Inhibition: Lead interferes with the activity of several enzymes, notably delta-aminolevulinic acid dehydratase (ALAD), which is crucial for heme synthesis. The inhibition of ALAD can lead to anemia and other hematological disorders .

Blood Lead Levels and Biological Monitoring

A study involving workers at a lead stabilizer factory revealed that those exposed to this compound had significantly higher plasma lead concentrations compared to those exposed to inorganic lead compounds. The study found:

- Plasma Lead Concentration: Workers exposed to this compound had a plasma lead concentration of versus in those exposed to inorganic lead.

- ALAD Activity: Despite higher plasma levels, ALAD activity was less depressed in this compound workers than in those exposed to inorganic forms .

Immunotoxicity Risk Assessment

Research indicates that chronic exposure to this compound may result in reduced numbers of natural killer (NK) cells and other immune dysfunctions. This suggests a potential risk for developing infections or autoimmune diseases due to impaired immune responses .

Occupational Exposure

In a case study involving 42 workers exposed to this compound:

- Health Monitoring: Biological monitoring highlighted elevated blood lead levels but poor correlation with ALAD activity, indicating that traditional biomarkers may not adequately reflect the toxicological impact of this compound .

- Symptoms Reported: Workers reported symptoms such as fatigue, gastrointestinal disturbances, and neurological issues consistent with lead poisoning.

Data Table: Summary of Toxicological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.